6-Heptadecanol
Overview
Description
6-Heptadecanol, also known as heptadecan-6-ol, is a secondary fatty alcohol that is heptadecane substituted by a hydroxy group at position 6 . It has a molecular formula of C17H36O and a molecular weight of 256.5 g/mol .
Molecular Structure Analysis
The molecular structure of 6-Heptadecanol consists of a long hydrocarbon chain with a hydroxyl group at the sixth carbon atom . The InChI representation of the molecule is InChI=1S/C17H36O/c1-3-5-7-8-9-10-11-12-14-16-17(18)15-13-6-4-2/h17-18H,3-16H2,1-2H3
. The Canonical SMILES representation is CCCCCCCCCCC(CCCCC)O
.
Physical And Chemical Properties Analysis
6-Heptadecanol has a density of 0.8±0.1 g/cm³, a boiling point of 318.2±10.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . It has an enthalpy of vaporization of 64.9±6.0 kJ/mol and a flash point of 122.0±7.1 °C . The molecule has one hydrogen bond donor and one hydrogen bond acceptor .
Scientific Research Applications
Reduction of Water Evaporation : Katsaros and Garrett (1982) found that 6-Heptadecanol reduces evaporation and impacts heat flux and near-surface temperature structure in water. This finding suggests its potential use in controlling water evaporation in various settings (Katsaros & Garrett, 1982).
Enantiomeric Separation in Pharmaceuticals : Vincent and Vigh (1998) identified the usefulness of a derivative of 6-Heptadecanol, specifically heptakis(2,3-diacetyl-6-sulfato)-β-cyclodextrin, as a chiral resolving agent for the nonaqueous capillary electrophoretic separation of enantiomers of weak base pharmaceuticals (Vincent & Vigh, 1998).
Tracer for Fatty Acid Imaging : Research by Savisto et al. (2018) and DeGrado et al. (1991) has shown that derivatives of 6-Heptadecanol, such as 14-(R,S)-[18 F]fluoro-6-thia-heptadecanoic acid, are effective tracers for fatty acid imaging in positron emission tomography, a technique used in medical imaging (Savisto et al., 2018), (DeGrado, Coenen, & Stocklin, 1991).
Clinical Applications : Mertens et al. (1984) discussed the use of 17-I-123-heptadecanoic acid, a derivative of 6-Heptadecanol, in a sterile human serum albumin solution for radioiodine labeling, indicating its clinical relevance (Mertens et al., 1984).
Pheromone Synthesis : Dawson et al. (1990) demonstrated the synthesis of 6-acetoxy-5-hexadecanolide, a mosquito oviposition pheromone, using a method that could be adapted for analogs of 6-Heptadecanol. They found that a highly fluorinated analog retains high biological activity (Dawson et al., 1990).
Ice Nucleation : Ochshorn and Cantrell (2006) observed ice nucleation in water covered by heptadecanol, with a continuous spectral shift from liquid to ice water as temperature increased, indicating potential applications in understanding ice formation processes (Ochshorn & Cantrell, 2006).
Boron Neutron Capture Therapy : Nakamura et al. (2004) synthesized a nido-carborane cluster lipid from heptadecanol, which is a potential lipid for use in boron neutron capture therapy, a type of cancer treatment (Nakamura et al., 2004).
Study of Thermodynamics and Phase Transitions : Research by Nagrimanov et al. (2020) and Ventolà et al. (2002) focused on the thermodynamics of phase transitions of long-chain linear alcohols, including 6-Heptadecanol, providing insights into the physical properties of these substances (Nagrimanov et al., 2020), (Ventolà et al., 2002).
properties
IUPAC Name |
heptadecan-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O/c1-3-5-7-8-9-10-11-12-14-16-17(18)15-13-6-4-2/h17-18H,3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGITVGTVVWLRGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60303483 | |
Record name | 6-Heptadecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60303483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Heptadecanol | |
CAS RN |
112283-13-3 | |
Record name | 6-Heptadecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60303483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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